Cas no 569651-61-2 (2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole)

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 2-(4-Fluorophenyl)-5-(propylthio)-1,3,4-oxadiazole
- 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole
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- インチ: 1S/C11H11FN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
- InChIKey: ZAQLDPFKKZQPMI-UHFFFAOYSA-N
- ほほえんだ: O1C(SCCC)=NN=C1C1=CC=C(F)C=C1
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 351.5±44.0 °C(Predicted)
- 酸性度係数(pKa): -6.03±0.39(Predicted)
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3404-0002-5mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-75mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-2μmol |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-4mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-10μmol |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-15mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-1mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-3mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-50mg |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3404-0002-5μmol |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |
569651-61-2 | 5μmol |
$63.0 | 2023-09-10 |
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazoleに関する追加情報
Recent Advances in the Study of 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole (CAS: 569651-61-2)
The compound 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole (CAS: 569651-61-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a 1,3,4-oxadiazole core substituted with a fluorophenyl and propylsulfanyl group, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer research.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole exhibits potent inhibitory activity against bacterial efflux pumps, a key mechanism in antibiotic resistance. The compound was shown to enhance the efficacy of conventional antibiotics when used in combination, suggesting its potential as an adjuvant therapy.
In the field of oncology, preliminary in vitro studies have revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of caspase-dependent pathways. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which highlighted the compound's selectivity towards cancer cells while sparing normal cells.
From a chemical perspective, the structure-activity relationship (SAR) of 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole has been extensively investigated. The fluorophenyl moiety at the 2-position and the propylsulfanyl group at the 5-position have been identified as critical for its biological activity. Computational docking studies suggest that these substituents facilitate optimal interactions with target proteins, particularly those involved in bacterial resistance and cancer cell survival pathways.
Despite these promising findings, challenges remain in the development of this compound for clinical applications. Pharmacokinetic studies indicate that while the compound exhibits good membrane permeability, its metabolic stability requires optimization. Current research efforts are focused on derivatization strategies to improve its drug-like properties without compromising its biological activity.
In conclusion, 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole represents a promising scaffold for the development of novel antimicrobial and anticancer agents. Ongoing research is expected to further elucidate its therapeutic potential and address current limitations in its pharmacological profile. The compound's unique chemical structure and biological activities make it a valuable subject for continued investigation in the field of medicinal chemistry.
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